N1-(4-chlorophenyl)-N2-(2-(diethylamino)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(4-chlorophenyl)-N2-(2-(diethylamino)ethyl)oxalamide is a chemical compound that belongs to the class of oxalamides This compound is characterized by the presence of a 4-chlorophenyl group and a diethylaminoethyl group attached to the oxalamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-chlorophenyl)-N2-(2-(diethylamino)ethyl)oxalamide typically involves the reaction of 4-chloroaniline with oxalyl chloride to form the corresponding oxalyl chloride derivative. This intermediate is then reacted with 2-(diethylamino)ethylamine to yield the final product. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires the use of a suitable solvent, such as dichloromethane or chloroform. The reaction conditions often include cooling to maintain a low temperature and the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N1-(4-chlorophenyl)-N2-(2-(diethylamino)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
N1-(4-chlorophenyl)-N2-(2-(diethylamino)ethyl)oxalamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-(4-chlorophenyl)-N2-(2-(diethylamino)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N1-(4-chlorophenyl)-N2-(2-(diethylamino)ethyl)oxalamide can be compared with other similar compounds, such as:
- N1-(4-chlorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide
- N1-(4-bromophenyl)-N2-(2-(diethylamino)ethyl)oxalamide
- N1-(4-chlorophenyl)-N2-(2-(diethylamino)propyl)oxalamide
These compounds share structural similarities but differ in the substituents attached to the oxalamide backbone. The presence of different substituents can influence their chemical reactivity, biological activity, and potential applications. This compound is unique due to its specific combination of functional groups, which may confer distinct properties and advantages in certain applications.
Properties
IUPAC Name |
N'-(4-chlorophenyl)-N-[2-(diethylamino)ethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c1-3-18(4-2)10-9-16-13(19)14(20)17-12-7-5-11(15)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H,16,19)(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHVGDYIAPNPNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C(=O)NC1=CC=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.